7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Overview
Description
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure with a bromine atom at the 7th position and a carboxylic acid group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 2-bromo-3-nitropyridine.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.
Cyclization: The resulting 2-bromo-3-aminopyridine undergoes cyclization with an appropriate reagent to form the pyrrolo[2,3-c]pyridine core.
Bromination: The core structure is then brominated at the 7th position using a brominating agent like N-bromosuccinimide (NBS).
Carboxylation: Finally, the carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to enhance yield and purity.
Chemical Reactions Analysis
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to modify the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme functions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid include:
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and carboxylic acid groups but shares the core structure.
7-Bromo-1H-pyrrolo[3,2-c]pyridine: Similar structure but with different positioning of the nitrogen atoms in the pyridine ring.
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(1-2-10-7)5(3-11-6)8(12)13/h1-3,11H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBINYLJHRGPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226093 | |
Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-78-3 | |
Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-78-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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